molecular formula C13H24O3 B13480810 Ethyl 3-heptyl-3-methyloxirane-2-carboxylate

Ethyl 3-heptyl-3-methyloxirane-2-carboxylate

Cat. No.: B13480810
M. Wt: 228.33 g/mol
InChI Key: ZDFUZUSAXOFJST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-heptyl-3-methyloxirane-2-carboxylate involves the reaction of heptyl bromide with ethyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

Ethyl 3-heptyl-3-methyloxirane-2-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 3-heptyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H24O3/c1-4-6-7-8-9-10-13(3)11(16-13)12(14)15-5-2/h11H,4-10H2,1-3H3

InChI Key

ZDFUZUSAXOFJST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(O1)C(=O)OCC)C

Origin of Product

United States

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